molecular formula C10H12N2 B034150 1,3,4-Trimethylpyrrolo[1,2-a]pyrazine CAS No. 110674-43-6

1,3,4-Trimethylpyrrolo[1,2-a]pyrazine

Cat. No.: B034150
CAS No.: 110674-43-6
M. Wt: 160.22 g/mol
InChI Key: FRLPHFSUUPGOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Trimethylpyrrolo[1,2-a]pyrazine is a heterocyclic organic compound of significant interest in the field of flavor and fragrance chemistry. This molecule is a key research chemical for studying and replicating the characteristic nutty, roasted, and cereal-like aroma profiles found in various processed foods, such as coffee, roasted nuts, and baked goods. Its primary research value lies in its potent organoleptic properties, making it an essential standard and building block for analytical method development, sensory analysis, and the synthesis of more complex flavorants. Researchers utilize this compound to investigate structure-odor relationships within the pyrrolopyrazine family, aiming to understand how subtle alkyl substitutions influence perceived scent and threshold levels. The mechanism of its aroma generation is tied to its molecular structure, which efficiently interacts with specific olfactory receptors. As a high-purity reference material, it is indispensable for quality control in the food and perfumery industries, enabling the accurate quantification of this impact compound in complex natural matrices and final products. This reagent is intended for use by qualified professionals in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110674-43-6

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1,3,4-trimethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C10H12N2/c1-7-9(3)12-6-4-5-10(12)8(2)11-7/h4-6H,1-3H3

InChI Key

FRLPHFSUUPGOPI-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=C2C(=N1)C)C

Canonical SMILES

CC1=C(N2C=CC=C2C(=N1)C)C

Synonyms

Pyrrolo[1,2-a]pyrazine, 1,3,4-trimethyl-

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Pyrrolopyrazines

Electrophilic Substitution Reactions on Pyrrolopyrazines

The pyrrolo[1,2-a]pyrazine (B1600676) system is generally susceptible to electrophilic attack, primarily directed towards the electron-rich pyrrole (B145914) portion of the molecule. The specific position of substitution is influenced by both electronic and steric factors.

Vilsmeier-Haack Formylation: This reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgijpcbs.com For 1-substituted pyrroles, the Vilsmeier-Haack reaction typically yields a mixture of 2-formyl and 3-formyl derivatives. rsc.org The ratio of these products is largely controlled by the steric bulk of the substituent at the 1-position. rsc.org In the case of pyrrolo[1,2-a]pyrazines, which are themselves substituted pyrroles, formylation is a key reaction for introducing functional groups that can be further elaborated. ijpcbs.comigmpublication.org The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, a halomethyleniminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), attacks the electron-rich pyrrole ring. organic-chemistry.orgijpcbs.com

Nitration: The introduction of a nitro group onto the pyrrolo[1,2-a]pyrazine scaffold can be achieved using standard nitrating agents. researchgate.net For instance, the use of a nitrating mixture or acetyl nitrate (B79036) has been successful in synthesizing nitro derivatives of pyrrolo[1,2-a]pyrazines. researchgate.net The position of nitration can be influenced by the substitution pattern on the ring system. In some cases, oxidation of side-chain substituents can occur concurrently with the nitration of the ring. researchgate.net

Nucleophilic Attack on Pyrrolopyrazine Ring Systems

While the pyrrole ring is the primary site for electrophilic attack, the pyrazine (B50134) moiety can be susceptible to nucleophilic attack, particularly when the ring is activated by electron-withdrawing groups or in the context of specific reaction conditions.

Studies on related systems, such as 3-aroylpyrrolo[2,1-c] researchgate.netencyclopedia.pubbenzothiazine-1,2,4-triones, have shown that nucleophiles can attack the pyrazine-like ring, leading to bond cleavage and subsequent intramolecular cyclization to form new heterocyclic systems. nih.gov For instance, the attack of a nucleophile at the C4 position can initiate a ring contraction process. nih.gov Similarly, in the case of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines, nucleophilic attack does not occur on the ring itself but rather at the trifluoromethyl group, leading to its transformation into amide or amidine groups, accompanied by aromatization of the pyrazine ring. researchgate.net

Protonation and Deuteration Studies of Pyrrolopyrazine Derivatives

Investigations into the protonation and deuteration of pyrrole and its derivatives reveal that the carbon atoms of the heteroaromatic ring are the exclusive sites of protonation. tu-dresden.deresearchgate.net Unlike some amines where protonation can occur on the nitrogen atom, N-substituted pyrroles consistently undergo protonation on the ring carbons. tu-dresden.de The use of strong acids like trifluoromethanesulfonic acid (TFS) can lead to the formation of stable pyrrolium salts, whereas weaker acids such as trifluoroacetic acid (TFA) may induce oligomerization. researchgate.net

In deuteration studies, treatment with deuterated acids can lead to hydrogen/deuterium exchange at the pyrrole ring positions. researchgate.net These studies are crucial for understanding the electronic distribution and reactivity of the pyrrolopyrazine system. The non-bridgehead nitrogen atom in the pyrazine ring can also be quaternized, forming salts that can be converted into N-ylides for further reactions. researchgate.net

Reactions with Electron-Deficient Alkynes (e.g., Dimethyl Acetylenedicarboxylate (B1228247), DMAD)

Pyrrolo[1,2-a]pyrazines, acting as 7-azaindolizines, can react with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD). researchgate.net These reactions often proceed as 1,3-dipolar cycloadditions. The N-ylides formed from the quaternization of the non-bridgehead nitrogen can react with dipolarophiles such as DMAD to yield complex heterocyclic structures. researchgate.netresearchgate.net In some instances, the reaction involves the non-bridgehead nitrogen and the adjacent electron-deficient carbon atom, leading to the formation of 1:2 adducts with two molecules of DMAD. researchgate.net DMAD is a versatile reagent known to participate in various cycloaddition reactions, including Diels-Alder and [2+2] cycloadditions, making it a valuable tool for constructing new ring systems onto existing heterocyclic scaffolds. nih.govorganic-chemistry.org

Ring Expansion and Rearrangement Reactions

The pyrrolo[1,2-a]pyrazine skeleton can undergo rearrangement and ring expansion reactions to form other heterocyclic systems. A notable example is the rearrangement to form pyrrolo[1,2-d] researchgate.netbeilstein-journals.orgdiazocines. Additionally, isoxazolino-fused piperazinones, formed from the 1,3-dipolar cycloaddition of nitrones with DMAD, can rearrange upon heating to yield pyrrolopyrazinones, likely through a multi-step ring contraction and expansion mechanism. encyclopedia.pub Rearrangements of related pyrrolo-fused systems, such as pyrrolo[2,1-f] researchgate.netencyclopedia.pubbeilstein-journals.orgtriazin-4(3H)-ones from pyrrolooxadiazines, have also been studied, highlighting the propensity of these scaffolds to undergo structural transformations. nih.gov

Functional Group Transformations on Pyrrolopyrazine Scaffolds

The pyrrolo[1,2-a]pyrazine scaffold allows for a variety of functional group transformations, enabling the synthesis of a diverse library of derivatives. researchgate.net For example, the Ugi multicomponent reaction has been applied to N-(2-oxopropyl)pyrrole-2-carboxylic acids to produce polysubstituted pyrrolopyrazinones. encyclopedia.pub Furthermore, post-Ugi reaction modifications on related pyrrolobenzodiazepine scaffolds demonstrate the ability to alter the degree of unsaturation in the pyrrole ring, which can be a key factor in their biological activity. nih.gov Palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides can also lead to the formation of the pyrrolo[1,2-a]pyrazine ring system, with the outcome being dependent on the specific catalyst and reaction conditions used. encyclopedia.pub

Studies on Redox Chemistry of Pyrrolopyrazines (Oxidation/Reduction)

The redox chemistry of heterocyclic compounds is a fundamental aspect of their reactivity. youtube.comyoutube.comyoutube.com The pyrrolo[1,2-a]pyrazine system, with its combination of an electron-rich pyrrole and an electron-deficient pyrazine ring, can be expected to exhibit interesting redox behavior. The pyrazine ring itself is known to be a weak base. doi.org The presence of nitrogen atoms allows for both oxidation and reduction reactions. For instance, the oxidation of side chains on substituted pyrrolo[1,2-a]pyrazines has been observed during nitration reactions. researchgate.net The reduction of related nitrogen-containing heterocyclic ligands can lead to the formation of ligand-centered radicals, which can stabilize low-valent metal complexes. nih.gov While specific and detailed redox studies on 1,3,4-trimethylpyrrolo[1,2-a]pyrazine are not extensively documented in the provided search results, the general principles of redox chemistry for nitrogen heterocycles would apply. youtube.comyoutube.comyoutube.com

Theoretical and Computational Investigations of Pyrrolopyrazine Compounds

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the fundamental electronic and structural properties of a molecule.

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the behavior of a molecule over time and its interactions with its environment. There are no published molecular dynamics simulations for 1,3,4-trimethylpyrrolo[1,2-a]pyrazine, which would be necessary to understand its conformational flexibility and dynamic properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific biological target. The lack of any such studies for this compound means its potential as a ligand for any protein or enzyme has not been computationally assessed.

In Silico Prediction of Molecular Properties and Pharmacokinetic Aspects

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital step in the early stages of drug discovery. Without any dedicated studies, the pharmacokinetic profile of this compound, including its potential bioavailability and metabolic pathways, remains unknown.

Conformational Analysis and Stereochemical Considerations of this compound

The three-dimensional structure and conformational flexibility of pyrrolo[1,2-a]pyrazine (B1600676) derivatives are crucial determinants of their biological activity and physicochemical properties. For this compound, computational modeling provides valuable insights into its preferred spatial arrangements and the energy landscapes governing its conformational transitions.

Conformational analysis of the parent pyrrolo[1,2-a]pyrazine scaffold suggests a largely planar structure. The introduction of methyl groups, particularly at the bridgehead and adjacent positions, can induce slight puckering or distortion of the rings to alleviate steric strain. The rotational barriers of these methyl groups and the resulting impact on the electronic structure and stability of the molecule are key areas of computational investigation.

Stereochemically, the chiral center that would be introduced by substitution at a non-planar position is absent in the parent this compound, which is an achiral molecule. However, understanding its conformational preferences is fundamental for predicting how it might interact with chiral biological targets.

Detailed research findings from computational studies, when available, would typically be presented in data tables summarizing key geometric parameters and energetic properties.

Mechanistic Biological Activity and Molecular Interactions of Pyrrolopyrazine Derivatives

Kinase Inhibition Mechanisms (e.g., c-Met, VEGFR-2, CDK9 Inhibition)

Pyrrolopyrazine and its isosteres are prominent scaffolds in the design of kinase inhibitors, targeting key enzymes involved in cell signaling and proliferation. researchgate.net Different derivatives have been developed to selectively inhibit various kinases, including c-Met, VEGFR-2, and CDK9.

The c-Mesenchymal epithelial transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial receptor tyrosine kinases in angiogenesis and cancer progression. nih.govnih.gov A series of pyrrolo[1,2-f] researchgate.netfrontiersin.orgnih.govtriazine derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2. nih.gov One potent compound from this series demonstrated IC₅₀ values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM against c-Met and VEGFR-2, respectively. nih.gov Similarly, novel researchgate.netfrontiersin.orgnih.govtriazolo[4,3-a]pyrazine derivatives have been designed as dual c-Met/VEGFR-2 inhibitors, with molecular docking studies indicating their ability to bind effectively to the active sites of both proteins. frontiersin.org The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is another key structure for targeting VEGFR. snv63.ru

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. nih.gov Imadazo[1,2-a]pyrazine derivatives have been identified as potent CDK9 inhibitors. nih.gov One such derivative, featuring a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3, exhibited a CDK9 inhibitory IC₅₀ of 0.16 µM. nih.gov The cytotoxic effects of these compounds were found to correlate with their CDK9 inhibitory activity. nih.gov Furthermore, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been investigated for CDK inhibition. nih.gov The most potent of these compounds inhibited cancer cell proliferation by blocking the phosphorylation of the Retinoblastoma (Rb) protein and induced apoptosis by downregulating CDK9 downstream targets like Mcl-1 and c-Myc. nih.gov

Table 1: Kinase Inhibition by Pyrrolopyrazine Derivatives

Compound Class Target Kinase(s) Potency (IC₅₀) Observed Mechanism
Pyrrolo[1,2-f] researchgate.netfrontiersin.orgnih.govtriazine derivative c-Met / VEGFR-2 2.3 nM / 5.0 nM Dual inhibition of kinase activity. nih.gov
Imadazo[1,2-a]pyrazine derivative (3c) CDK9 0.16 µM Direct inhibition of kinase activity. nih.gov
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative (2g) CDK9 / CDK4 Strong (CDK9) Blocks Rb phosphorylation; downregulates Mcl-1 and c-Myc. nih.gov
researchgate.netfrontiersin.orgnih.govtriazolo[4,3-a]pyrazine derivative (17l) c-Met / VEGFR-2 - Binds to c-Met and VEGFR-2 protein active sites. frontiersin.org

Quorum Sensing Inhibition (QSI) Mechanisms in Microbial Systems

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation, making it an attractive target for anti-infective therapies. frontiersin.orgnih.govnih.gov Pyrrolopyrazine derivatives have been identified as effective quorum sensing inhibitors (QSIs). researchgate.net

Table 2: Quorum Sensing Inhibition by Pyrrolopyrazine Derivatives

Compound Target Organism Key Findings Mechanism of Action
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione P. aeruginosa, C. violaceum Inhibits biofilm formation and virulence factor production (pyocyanin, rhamnolipid). frontiersin.orgnih.gov Controls the pqs QS system; downregulates QS regulatory genes. frontiersin.org

Anti-Inflammatory Mechanisms (e.g., Cyclooxygenase (COX) Isoform Inhibition, Modulation of Reactive Oxygen and Nitrogen Species (RONS))

Certain pyrrolopyrazine derivatives exhibit anti-inflammatory properties through mechanisms that include the inhibition of cyclooxygenase (COX) enzymes and the modulation of reactive oxygen and nitrogen species (RONS).

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com Several classes of pyrrolopyridine and pyrrolopyridazinone derivatives have been investigated as COX inhibitors. mdpi.comnih.gov Novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone were found to inhibit both COX-1 and COX-2 isoforms, with an efficacy against COX-2 that was superior to the reference drug Meloxicam. mdpi.com Molecular docking studies confirmed that these derivatives occupy the active site of COX enzymes in a manner similar to Meloxicam. mdpi.com Similarly, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown potential in inhibiting both COX-1 and COX-2. nih.gov

The modulation of RONS is another important anti-inflammatory mechanism. Excessive production of these reactive species leads to oxidative stress, a condition implicated in numerous inflammatory diseases. The compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, demonstrated high antioxidant activity. nih.gov This antioxidant capacity can contribute to an anti-inflammatory effect by neutralizing excess RONS, thereby protecting cells from oxidative damage. The antioxidant activity may also enhance the safety and efficacy of the molecule in drug development. nih.gov

Table 3: Anti-Inflammatory Mechanisms of Pyrrolopyrazine Derivatives

Compound Class Target Key Findings Mechanism of Action
1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone COX-1 / COX-2 Inhibit COX-2 more effectively than Meloxicam. mdpi.com Binds to the active site of COX enzymes. mdpi.com
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones COX-1 / COX-2 Potentially inhibit both COX isoforms. nih.gov Binds to the active site of COX enzymes. nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro RONS Exhibits high antioxidant activity. nih.gov Scavenging of reactive oxygen and nitrogen species.

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiviral Effects)

Derivatives of pyrrolo[1,2-a]pyrazine (B1600676) have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. researchgate.net

The compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from Bacillus tequilensis, showed a potent inhibitory effect against multidrug-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L⁻¹. nih.govrsc.org Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been identified as an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.eg A range of synthetic pyrrolo[1,2-a]pyrazines also exhibited high activity against several Candida species, including multidrug-resistant strains. mdpi.com In the antiviral domain, certain imadazo[1,2-a]pyrazine derivatives have been evaluated for their activity against human coronavirus 229E, with one compound showing an IC₅₀ of 56.96 µM. nih.gov

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. frontiersin.org Pyrrolopyrazine derivatives can combat biofilms by inhibiting their formation. The compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) not only inhibits the formation of new biofilms by bacteria like Proteus mirabilis and Escherichia coli but also reduces the viability of established, preformed biofilms. researchgate.net As mentioned previously, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione prevents biofilm formation in P. aeruginosa by disrupting the quorum sensing system that coordinates the process. frontiersin.orgnih.gov This compound alters the topography and architecture of the biofilm, thereby preventing bacterial adherence and further development. nih.gov

Impact on Microbial Cellular Integrity and Viability

The direct antimicrobial action of some pyrrolopyrazine derivatives involves the disruption of microbial cellular structures. Studies on Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) have provided microscopic evidence of its mechanism against bacteria. researchgate.net Confocal laser scanning microscopy (CLSM) revealed that treatment with this compound leads to cell shrinkage, a disorganized cell membrane, and a general loss of viability. researchgate.net Furthermore, scanning electron microscopy (SEM) analysis confirmed that the compound causes degradation of the bacterial cell wall. researchgate.net This disruption of cellular integrity is a key mechanism contributing to its bactericidal effects. researchgate.net

Table 4: Antimicrobial Mechanisms of Pyrrolopyrazine Derivatives

Compound Activity Target Organism(s) Mechanism of Action
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro Antibacterial Multidrug-resistant S. aureus Bactericidal effect. nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) Antibacterial, Antifungal, Anti-biofilm P. mirabilis, E. coli, S. bataticola Causes cell shrinkage, membrane disorganization, and cell wall degradation. researchgate.netekb.eg
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione Anti-biofilm P. aeruginosa Prevents bacterial adherence by inhibiting quorum sensing. frontiersin.orgnih.gov
Imadazo[1,2-a]pyrazine derivative (3b) Antiviral Human coronavirus 229E High affinity for protease enzyme predicted by in silico analysis. nih.gov

Antitumor Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest, Intracellular Signaling Pathway Modulation)

The anticancer activity of pyrrolopyrazine derivatives is multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and modulating critical intracellular signaling pathways. nih.govmdpi.com

A specific 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) derivative, compound 3h, demonstrated potent anticancer activity in prostate (PC-3) and breast (MCF-7) cancer cells, with IC₅₀ values of 1.18 µM and 1.95 µM, respectively. nih.gov Its mechanism involves the induction of apoptosis, confirmed by the activation of caspase-3 and the cleavage of Poly(ADP-ribose) Polymerase (PARP). nih.gov Another pyrazine (B50134) derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), induces apoptosis in leukemia cells by modulating the expression of apoptosis-related genes; it downregulates the anti-apoptotic proteins Bcl-2 and Survivin while upregulating the pro-apoptotic protein Bax. rjeid.com

Cell cycle arrest is another key antitumor mechanism. The pyrrolyldihydropyrazino[1,2-a]indoletrione analogue known as DHPITO exerts its cytotoxic effects by targeting microtubules. mdpi.comnih.gov This interaction promotes microtubule polymerization, which disrupts their dynamics and leads to a consistent arrest of the cell cycle in the G2/M phase. mdpi.comnih.gov This mitotic halt ultimately triggers cellular apoptosis. mdpi.comnih.gov Other derivatives, such as the pyrazine 2-mOPP, have been shown to cause cell cycle arrest in the G0/G1 phase. rjeid.com The modulation of intracellular signaling pathways, such as the inhibition of CDK9 and the subsequent effects on Rb, Mcl-1, and c-Myc, represents another layer of the antitumor mechanism of this class of compounds, as detailed in the kinase inhibition section. nih.gov

Table 5: Antitumor Mechanisms of Pyrrolopyrazine Derivatives

Compound Cancer Cell Line(s) Mechanism of Action
(3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) Prostate (PC-3), Breast (MCF-7) Induces apoptosis via caspase-3 activation and PARP cleavage. nih.gov
2-benzyl-10a-(1H-pyrrol-2-yl)-2,3-dihydropyrazino[1,2-a]indole-1,4,10(10aH)-trione (DHPITO) Colorectal Cancer Targets and stabilizes microtubules, leading to G2/M cell cycle arrest and apoptosis. mdpi.comnih.gov
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) Leukemia (K562) Induces G0/G1 cell cycle arrest and apoptosis; downregulates Bcl-2/Survivin, upregulates Bax. rjeid.com

Antioxidant Activity and Protection Against Oxidative Stress

Pyrrolopyrazine derivatives have demonstrated notable antioxidant properties in several studies. ontosight.airesearchgate.net Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants can mitigate this damage by neutralizing free radicals.

One prominent derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, has been identified as a potent antioxidative agent. nih.govnih.gov This compound, isolated from marine bacteria such as Bacillus tequilensis and Streptomyces mangrovisoli, has shown significant free radical scavenging activity. nih.govnih.gov For instance, studies have demonstrated its ability to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, a common method for assessing antioxidant capacity.

The antioxidant mechanism of pyrrolopyrazine derivatives is believed to involve the donation of hydrogen atoms or electrons to neutralize free radicals, thereby preventing them from causing cellular damage. The specific substituents on the pyrrolopyrazine core can influence this activity. While direct studies on 1,3,4-trimethylpyrrolo[1,2-a]pyrazine are lacking, the presence of electron-donating methyl groups on the aromatic ring system could theoretically enhance its antioxidant potential. However, empirical evidence is required to substantiate this hypothesis.

Table 1: Antioxidant Activity of a Related Pyrrolopyrazine Derivative
CompoundAssayActivitySource
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-DPPH Radical ScavengingHigh nih.govnih.gov

Interaction with Biological Macromolecules (e.g., Serum Albumin, DNA, Protease Enzymes)

The biological effects of a compound are often mediated through its interactions with macromolecules such as proteins and nucleic acids.

Protein Binding Affinity and Specificity

The interaction of pyrrolopyrazine derivatives with proteins, particularly serum albumins, is a crucial area of study as it influences their distribution and bioavailability in the body. While specific data for this compound is unavailable, research on other heterocyclic compounds provides a framework for potential interactions. The binding affinity and specificity are typically governed by factors such as the compound's size, shape, hydrophobicity, and the presence of functional groups that can form hydrogen bonds or other non-covalent interactions with amino acid residues in the protein's binding pockets.

DNA Interaction Mechanisms

The ability of small molecules to interact with DNA can have significant implications, including potential anticancer or mutagenic effects. The planar aromatic structure of the pyrrolo[1,2-a]pyrazine core suggests a possibility of intercalation between DNA base pairs. Additionally, the substituents on the ring system could engage in hydrogen bonding or electrostatic interactions with the phosphate (B84403) backbone or the grooves of the DNA helix. However, without experimental data for this compound, its mode and affinity of DNA interaction remain speculative.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective analogs. For the broader class of pyrrolopyrazines, SAR studies have indicated that the nature and position of substituents on the heterocyclic core play a critical role in their biological effects. researchgate.net

For instance, the antioxidant activity can be modulated by the presence of electron-donating or electron-withdrawing groups. In the case of this compound, the three methyl groups are electron-donating, which could potentially enhance its antioxidant capacity. However, the steric hindrance introduced by these groups might also affect its ability to interact with the active sites of enzymes or the binding pockets of other proteins.

A comprehensive SAR study for this compound would involve the synthesis and biological evaluation of a series of analogs with systematic variations in the substitution pattern. This would help to elucidate the specific structural features required for optimal antioxidant activity and interaction with biological macromolecules. The lack of such studies for this particular compound highlights a significant gap in the current understanding of its pharmacological potential.

Biosynthesis and Natural Occurrence of Pyrrolopyrazine Scaffolds

Natural Isolation and Identification

Pyrrolopyrazine derivatives have been isolated and identified from a diverse range of natural sources. researchgate.net Their presence is often linked to processes involving heat or fermentation, which facilitate the necessary chemical reactions for their formation.

Pyrrolopyrazine scaffolds are found in a variety of organisms. In plants, they can act as defense compounds against herbivores. nih.gov For instance, pyrazines have been identified as odor signals in plants like Pisum sativum that help protect its tissues. mdpi.com Microorganisms, including fungi and bacteria, are also known producers of pyrazine (B50134) alkaloids. rsc.org Bacillus subtilis, a bacterium commonly found in fermented foods, is capable of producing a range of alkylpyrazines. mdpi.com Furthermore, some pyrrolopyrazine derivatives have been isolated from marine life and soil microbes. researchgate.net While direct evidence for 1,3,4-trimethylpyrrolo[1,2-a]pyrazine in these sources is limited, the presence of the core scaffold suggests its potential for formation.

Fermented foods and beverages are significant sources of pyrazine compounds, which contribute to their characteristic roasted, nutty, and baked flavors. nih.gov Products such as fermented soybeans (dou-chi and chungkook-jang), Chinese Baijiu (a liquor), vinegar, and miso are known to contain various pyrazines, including trimethylpyrazines. nih.govnih.govresearchgate.net Coffee is another major source of pyrazines, with over 1,000 volatile compounds identified, a significant portion of which are formed during the roasting process. foodsciencejournal.comresearchgate.net Although specific isomers are often not fully characterized in all studies, the presence of trimethylpyrazine in these products makes it plausible that this compound could be present as a minor constituent.

The following table details the occurrence of related pyrazine compounds in various fermented and roasted products.

Product CategorySpecific ExamplesCommonly Found Pyrazines
Fermented Foods Fermented Soybeans (Douchi, Chungkook-jang), MisoTetramethylpyrazine, Trimethylpyrazine, Dimethylpyrazine
Beverages Coffee, Chinese Baijiu, Beer, WhiskeyMethylpyrazine, 2,5-Dimethylpyrazine (B89654), Trimethylpyrazine
Cooked Foods Roasted Beef, Baked Goods4-methyl-pyrrolo[1,2-a]pyrazine

This table is generated based on data for the general class of pyrazines, as specific data for this compound is not widely available.

Information regarding the presence of pyrrolopyrazine scaffolds, including this compound, in natural organic matter such as soil and marine sediments is not extensively documented in readily available literature. However, given their production by soil microbes, it is conceivable that these compounds contribute to the complex chemical makeup of such environmental matrices.

Enzymatic Pathways in Biosynthesis

The biosynthesis of the core pyrrolizidine (B1209537) alkaloid structure, a related class of compounds, involves the enzyme homospermidine synthase, which catalyzes the first step in the pathway. nih.gov This suggests that specific enzymatic pathways for the formation of the pyrrolopyrazine scaffold likely exist in the biological systems where they are found. In fungi, for instance, complex biosynthetic pathways leading to a variety of piperazine (B1678402) alkaloids have been identified. rsc.org While the specific enzymatic reactions leading to this compound have not been elucidated, it is probable that they involve a series of enzyme-catalyzed condensation and cyclization reactions of amino acid and sugar-derived precursors.

Maillard Reaction Mechanisms and Pyrazine Formation

The Maillard reaction is a non-enzymatic browning reaction that is a primary route for the formation of pyrazines in thermally processed foods. nih.gov This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. nih.gov The initial step involves the condensation of a carbonyl group from a sugar with an amino group from an amino acid, leading to the formation of an N-substituted glycosylamine. Subsequent rearrangements, dehydrations, and fragmentations produce a variety of reactive intermediates, including α-aminoketones. The self-condensation of these α-aminoketones or their reaction with other carbonyl compounds leads to the formation of dihydropyrazine (B8608421) intermediates, which then oxidize to form the aromatic pyrazine ring. The specific substitution pattern on the resulting pyrazine is determined by the structures of the precursor amino acids and sugars.

Biological Precursors in Pyrrolopyrazine Formation (e.g., Amino Acids, Peptides, Sugars)

The building blocks for pyrrolopyrazine formation, whether through enzymatic pathways or the Maillard reaction, are primarily amino acids, peptides, and sugars. nih.gov The amino acid provides the nitrogen atoms for the pyrazine ring, while both the amino acid and the sugar contribute carbon atoms to the final structure.

The formation of the pyrrolo[1,2-a]pyrazine (B1600676) core likely involves the reaction of proline or a related pyrrole-containing precursor with other intermediates. The trimethyl substitution pattern of this compound would arise from specific precursors. For instance, the methyl groups could originate from the side chains of amino acids like alanine, or from sugar fragmentation products such as acetaldehyde (B116499) or pyruvaldehyde.

The following table outlines the key biological precursors and their roles in the formation of pyrazine scaffolds.

Precursor TypeSpecific ExamplesRole in Pyrrolopyrazine Formation
Amino Acids Proline, Alanine, Glycine, ThreonineProvide nitrogen atoms and part of the carbon skeleton. The side chains can contribute to the substitution pattern.
Peptides Dipeptides and tripeptidesCan be degraded to amino acids or react directly to form pyrazines.
Sugars Glucose, Fructose, RiboseProvide the carbonyl group for the initial reaction and contribute to the carbon backbone and substituents through fragmentation.

Microbial Contributions to Pyrrolopyrazine Production

Microorganisms are significant producers of a diverse array of secondary metabolites, including compounds featuring the pyrrolopyrazine scaffold. researchgate.netresearchgate.net These bioactive molecules are synthesized by various microbial species and have been isolated from a range of environments, from fermented foods to marine ecosystems and soil. researchgate.netnih.govekb.eg Bacteria, in particular, have been identified as a rich source of pyrrolopyrazine derivatives. researchgate.net

Research has demonstrated that different bacterial strains, especially within the genus Bacillus, are prolific producers of these compounds. nih.govekb.eg For instance, two strains of Bacillus subtilis isolated from fermented soybeans were found to produce several alkylpyrazines. nih.gov Furthermore, species such as Corynebacterium glutamicum and Bacillus licheniformins are also known to metabolically generate precursors for pyrazine synthesis. mdpi.com The production of these compounds is not limited to terrestrial bacteria; marine microbes also contribute significantly. An active isolate identified as Vibrio sp. has been shown to produce secondary metabolites containing the pyrrolopyrazine structure. researchgate.net

The specific pyrrolopyrazine derivatives produced by microorganisms are varied, exhibiting a range of chemical structures and biological activities. researchgate.net Detailed studies involving the isolation and characterization of these microbial metabolites have led to the identification of several distinct pyrrolopyrazine compounds.

A notable example is the isolation of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from the marine bacterium Bacillus tequilensis MSI45. nih.govnih.govresearchgate.net This bacterium was found living in association with the marine sponge Callyspongia diffusa. nih.govnih.gov In another study, the compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) was identified as a primary secondary metabolite of Bacillus cereus strain KSAS17, which was isolated from the rhizosphere of potatoes. ekb.eg The same compound was also extracted from Streptomyces sp. VITMK1, a microbe isolated from mangrove soil sediment. researchgate.net Additionally, 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified as a novel antimicrobial compound produced by certain biocontrol bacteria. semanticscholar.org

The following tables summarize the microbial sources and the specific pyrrolopyrazine derivatives they have been found to produce.

Table 1: Microbial Producers of Pyrrolopyrazine Scaffolds

Microbial Genus Environment/Source Reference
Bacillus Fermented Soybeans, Marine Sponges, Potato Rhizosphere nih.govekb.egnih.gov
Vibrio Marine researchgate.net
Streptomyces Mangrove Soil researchgate.net

Table 2: Specific Pyrrolopyrazine Derivatives Isolated from Microbial Sources

Compound Name Microbial Source Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Bacillus tequilensis MSI45 nih.govnih.govresearchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Bacillus cereus KSAS17, Streptomyces sp. VITMK1 ekb.egresearchgate.net
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Biocontrol Bacteria semanticscholar.org

Design and Synthesis of Pyrrolopyrazine Derivatives and Analogues

Rational Design Strategies for Modified Pyrrolopyrazines

The rational design of modified pyrrolopyrazines is a key strategy for developing new compounds with specific, enhanced properties. This approach relies on a deep understanding of structure-activity relationships (SAR) and the strategic placement of functional groups to influence biological interactions and chemical reactivity. researchgate.net

One of the primary goals in the rational design of pyrrolopyrazine derivatives is the modulation of their biological activity. For instance, the pyrrolo[1,2-a]pyrazine (B1600676) scaffold has been identified as a promising backbone for antibacterial, antifungal, and antiviral agents. researchgate.net The design process often involves computational modeling and docking studies to predict how a modified pyrrolopyrazine will interact with a biological target, such as a bacterial enzyme. researchgate.net These in silico methods help in identifying which positions on the pyrrolopyrazine ring are most critical for interaction and where to place substituents to maximize binding affinity. researchgate.net

Another critical aspect of rational design is the tuning of physicochemical properties. By adding or modifying substituents, researchers can alter a molecule's solubility, lipophilicity, and metabolic stability. For example, the introduction of halogen atoms can enhance both binding affinity and metabolic stability. mdpi.com The design of novel pyrrolopyrazine derivatives often involves a "push-pull" chromophore strategy, where electron-donating and electron-accepting groups are strategically placed to create compounds with specific optical and electrochemical properties. researchgate.net

Synthesis of Fused Heterocyclic Pyrrolopyrazine Derivatives (e.g., Pyrrolo[1,2-a]pyrazine-1,4-diones)

The synthesis of fused heterocyclic pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine-1,4-diones, is a well-established area of research. These compounds are of particular interest due to their significant antibacterial and quorum sensing inhibition effects. researchgate.net

A common and effective method for the synthesis of the pyrrolo[1,2-a]pyrazine core involves the condensation of a pyrrole-based starting material with a suitable cyclizing agent. For example, the reaction of an N-alkylpyrrole with hydrazine (B178648) hydrate (B1144303) can lead to the formation of novel analogues of the natural alkaloid peramine. researchgate.net Another versatile approach is the multicomponent tandem reaction, which allows for the efficient synthesis of trisubstituted pyrrolo[1,2-a]pyrazines. dntb.gov.ua

The synthesis of pyrrolo[1,2-a]pyrazine-1,4-diones often starts from readily available precursors. These diketopiperazine structures can be synthesized and have been isolated from various natural sources, including marine bacteria. nist.govnih.gov The synthesis can be achieved through various cyclization strategies, and the resulting diones serve as valuable intermediates for further functionalization.

Starting Materials Reaction Conditions Product Yield Reference
N-propargylated-2-acyl-pyrroles, Ammonium (B1175870) acetate (B1210297), Cs2CO3-Pyrrolopyrazine derivatives68-94% researchgate.net
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, Hydrazine hydrate-Novel analogues of peramineGood researchgate.net
Amidine ester, Chloro acetaldehyde (B116499)-Aminopyrrole intermediate- researchgate.net
Aminopyrrole intermediate, Isothiocyanate/Isocyanate, Potassium tert-butoxide, Tetrahydrofuran (B95107)Ambient temperaturePyrrolotriazine derivativesGood to excellent researchgate.net

Strategies for Introduction of Substituents to Modulate Chemical Reactivity and Biological Interactions

Electrophilic substitution reactions are a common method for introducing functional groups onto the pyrrolopyrazine ring. For example, electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines can be achieved, with the regioselectivity of the reaction being influenced by existing substituents on the ring. dntb.gov.ua This allows for the targeted placement of carbonyl groups, which can then serve as handles for further synthetic transformations.

The introduction of trifluoromethyl groups has also been explored as a strategy to create novel pyrrolopyrazine derivatives. These groups can significantly alter the electronic properties of the molecule and have been shown to be transformable into other functional groups like amides and amidines, leading to aromatization of the pyrrolopyrazine system. researchgate.net

Furthermore, the strategic placement of donor-acceptor groups can be used to fine-tune the optical and electrochemical properties of pyrrolopyrazine-based chromophores. researchgate.net This approach is particularly relevant for applications in materials science. The structure-activity relationship studies of various derivatives have shown that conformation, π-π interactions, and halogen bonds can be crucial for biological efficacy. researchgate.net

| Substituent | Effect on Pyrrolopyrazine Core | Potential Application | Reference | | --- | --- | --- | --- | --- | | Trifluoromethyl (CF3) | Alters electronic properties; can be converted to other functional groups. | Development of novel therapeutic agents. | researchgate.net | | Halogens (e.g., Cl) | Can enhance binding affinity and metabolic stability. | Drug design and development. | mdpi.com | | Electron-donating/accepting groups | Creates "push-pull" systems, tuning optical and electrochemical properties. | Materials science, development of chromophores. | researchgate.net | | Carbonyl groups (acetyl, formyl) | Serve as handles for further synthetic modifications. | Synthesis of complex derivatives. | dntb.gov.ua |

Structure-Property Relationships in Pyrrolopyrazine Analogues

Understanding the structure-property relationships (SPRs) in pyrrolopyrazine analogues is fundamental to the rational design of new compounds with desired characteristics. These relationships describe how the three-dimensional arrangement of atoms and functional groups in a molecule influences its physical, chemical, and biological properties.

The nature of substituents also plays a critical role. In a series of pyrrolopyrimidine derivatives, which are structurally related to pyrrolopyrazines, it was found that halo-compounds displayed moderate activity against certain cancer cell lines, while other substitutions led to inactivity. mdpi.com This indicates that electronic effects and the ability to form specific interactions, such as halogen bonds, are crucial for biological function.

Furthermore, the introduction of bulky or flexible side chains can influence the molecule's conformation and its ability to bind to a target. The study of various ester analogues of ketamine, which also feature a substituted ring system, showed that both the nature and position of substituents on the aromatic ring, as well as the length of the ester chain, significantly affected their anesthetic and analgesic properties. mdpi.com These findings underscore the intricate interplay between a molecule's structure and its resulting properties.

Analytical Methodologies for Pyrrolopyrazine Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for separating the components of a mixture. scispace.com This allows for the isolation and purification of specific compounds like 1,3,4-Trimethylpyrrolo[1,2-a]pyrazine from complex matrices for further analysis. The choice of chromatographic method depends on the volatility and polarity of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the study of many pyrrolopyrazines. researchgate.netfrontiersin.org In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net The separated components then enter the mass spectrometer, which provides detailed structural information.

Research on alkylpyrazines, which are structurally related to this compound, demonstrates the utility of GC-MS in their identification. researchgate.net The retention indices (RIs) of compounds on different stationary phases, such as DB-1, ZB-5MS, DB-624, and ZB-WAXplus, are often used in conjunction with mass spectral data to unambiguously identify positional isomers, as their mass spectra can be very similar. researchgate.net For instance, the analysis of volatile compounds in cocoa beans has successfully identified various pyrazines, including trimethyl-substituted derivatives, using GC-MS. oup.comyoutube.com The typical GC conditions for such analyses involve a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) and a temperature program to elute compounds with a wide range of boiling points. oup.com

Table 1: Example GC-MS Parameters for Volatile Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 40°C, ramp to 250°C at 5°C/min
MS Ionization Electron Impact (EI) at 70 eV
Mass Range m/z 40-400

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

For the analysis of pyrrolopyrazines, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. spectroscopyonline.com The separation of pyrazine (B50134) and aminopyrazine has been demonstrated using specialized columns like the SHARC 1 column, which operates based on hydrogen bonding. frontiersin.org While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for related heterocyclic compounds can be adapted. The choice of mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. spectroscopyonline.com

Table 2: Illustrative HPLC Conditions for Pyrrolopyrazine Analysis

ParameterDescription
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV or Mass Spectrometry

Advanced Detection and Quantification Methods

Following chromatographic separation, sensitive and specific detection methods are required for the identification and quantification of the target analytes.

UV-Vis spectroscopy is a common detection method used in HPLC. youtube.com Many organic molecules, including those with aromatic systems like pyrrolopyrazines, absorb light in the ultraviolet-visible region of the electromagnetic spectrum. rsc.org The absorbance of the eluting compound is proportional to its concentration, allowing for quantification. The UV spectrum of pyrrole (B145914), a core component of the pyrrolopyrazine structure, shows absorption bands that can be attributed to π-π* transitions. researchgate.net The specific wavelength for detection in an HPLC system is chosen to maximize the sensitivity for the analyte of interest. researchgate.net For pyrrole derivatives, absorption maxima are often observed in the 200-300 nm range. researchgate.net

Mass spectrometry (MS) is a highly sensitive and specific detection method that, when coupled with chromatography (GC-MS or LC-MS), provides detailed structural information about the analytes. researchgate.net In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The fragmentation pattern of a molecule in the mass spectrometer is often unique and can be used for its identification.

The electron impact (EI) mass spectra of alkylpyrazines, for example, show characteristic fragmentation patterns that can help in their identification. libretexts.org Careful analysis of these patterns is crucial, especially when distinguishing between isomers. nih.gov For complex samples, high-resolution mass spectrometry can provide accurate mass measurements, which aids in determining the elemental composition of the detected compounds. spectroscopyonline.com

Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

Before instrumental analysis, samples from complex biological and environmental matrices often require preparation to isolate and concentrate the analytes of interest and remove interfering substances. nih.gov

For the analysis of volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a widely used technique, particularly for food and microbial culture samples. scispace.comnih.govnih.gov In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile compounds partition onto the fiber. frontiersin.org The fiber is then desorbed in the hot injector of a gas chromatograph. frontiersin.org This method is solvent-free and can be highly sensitive. researchgate.net

Liquid-liquid extraction (LLE) is a classical sample preparation technique where the sample is partitioned between two immiscible liquids. youtube.comtiktok.com The choice of solvents is based on the solubility of the target analyte. For pyrazines, LLE can be an effective method for extraction from aqueous samples. nih.gov

Solid-phase extraction (SPE) is another common technique used for sample cleanup and concentration. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov SPE is frequently employed for the analysis of pyrazines and related compounds in food matrices. nih.gov

Future Directions in Pyrrolopyrazine Research

Elucidation of Undefined Mechanistic Pathways of Biological Action

The biological activities of many pyrrolopyrazine derivatives have been documented, ranging from antimicrobial and antifungal to kinase inhibition. nih.gov For instance, certain pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have shown effectiveness against multidrug-resistant Staphylococcus aureus and possess antioxidant properties. nih.gov Other derivatives have been investigated as potential inhibitors of human renin, a key enzyme in the regulation of blood pressure. asiapharmaceutics.info However, the precise mechanistic pathways underlying these activities are often not fully understood. nih.gov

For 1,3,4-trimethylpyrrolo[1,2-a]pyrazine , its primary known biological interaction is with sensory receptors, contributing to the characteristic aroma of roasted foods. The exact olfactory and gustatory receptors involved, and the subsequent signaling cascades that lead to flavor perception, remain to be elucidated. Future research should focus on identifying these protein targets and understanding the molecular interactions at the atomic level. This could involve techniques such as molecular docking and in-vitro assays with specific receptor-expressing cell lines. A deeper understanding of these pathways could have implications for the food industry in creating more appealing and consistent flavor profiles.

Exploration of Novel Synthetic Pathways and Catalyst Development

The synthesis of the pyrrolopyrazine core has been achieved through various methods, including cyclization, ring annulation, and direct C-H arylation. nih.gov For example, derivatives of asiapharmaceutics.infonih.govnih.govtriazolo[4,3-a]pyrazine have been synthesized via multi-step sequences involving the construction of the triazole ring onto the pyrazine (B50134) core. inchem.org Another approach involves the condensation of 2-(pyrrol-1-yl)-1-ethylamine with aldehydes, followed by nucleophilic substitution. uni.lu

The formation of This compound in food is largely attributed to the Maillard reaction during cooking. nih.gov However, specific and high-yielding laboratory syntheses of this particular isomer are not well-documented in the scientific literature. Future synthetic efforts should aim to develop novel, efficient, and scalable routes to This compound . This would not only provide a reliable source of the pure compound for biological and sensory studies but also open up avenues for the synthesis of novel analogs with potentially enhanced or different properties. The development of new catalysts, potentially based on transition metals, could be instrumental in achieving regioselective and stereoselective syntheses.

Advanced Computational Modeling for Precise Structure-Function Prediction

Computational modeling has become an invaluable tool in drug discovery and materials science for predicting the properties and activities of molecules. For some pyrrolopyrazine derivatives, molecular docking studies have been employed to predict their binding modes with biological targets such as bacterial topoisomerase IV. inchem.org Similarly, for asiapharmaceutics.infonih.govnih.govtriazolo[1,5-a]pyrazine, computational methods have been used to predict properties like its collision cross section.

Currently, there is a lack of specific computational studies on This compound . Future research should leverage advanced computational techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to investigate its electronic structure, conformational preferences, and interactions with biological targets. Such studies could help in understanding the structure-activity relationships that govern its flavor profile and predict the sensory properties of novel, related compounds. This predictive capability would be highly beneficial for the targeted design of new flavor ingredients.

Investigation of New Biological Targets and Their Modulation by Pyrrolopyrazine Scaffolds

The pyrrolopyrazine scaffold has been shown to interact with a diverse range of biological targets. For example, some derivatives act as inhibitors of human renin, while others target bacterial enzymes. asiapharmaceutics.infoinchem.org The structurally related pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- has been evaluated for its biological activity. nih.gov

Given that This compound is a known flavor compound, its primary biological targets are likely olfactory and gustatory receptors. However, the possibility of it modulating other biological targets should not be overlooked. Its presence in the human diet warrants a broader investigation into its potential physiological effects. Future studies could employ high-throughput screening and proteomics approaches to identify new protein binding partners for this molecule. Understanding how the pyrrolopyrazine scaffold can be modified to selectively target different receptors or enzymes could lead to the development of new therapeutic agents or functional food ingredients.

Development of Complex Pyrrolopyrazine Architectures as Advanced Chemical Building Blocks

The pyrazine ring itself is a valuable building block for the construction of more complex molecular architectures, including metal-organic frameworks. The triazolo[4,3-a]pyrazine system is considered a privileged scaffold in medicinal chemistry due to its wide range of biological activities. inchem.org

The potential of This compound as a chemical building block for the synthesis of more complex structures remains largely unexplored. Its fused bicyclic structure and the presence of multiple nitrogen atoms offer synthetic handles for further functionalization. Future research could focus on utilizing this compound as a starting material for the creation of novel, three-dimensional molecules with unique properties. This could involve developing methods for selective C-H activation or other functionalization reactions on the pyrrolopyrazine core, leading to new classes of compounds with potential applications in materials science, agrochemicals, or pharmaceuticals.

Q & A

Q. How to validate target engagement specificity of pyrrolo[1,2-a]pyrazine enzyme inhibitors?

  • Methodology : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells. For kinase inhibitors, perform kinome-wide profiling (e.g., KinomeScan) at 1 µM to assess selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.